molecular formula C21H27NO4 B12128345 Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12128345
M. Wt: 357.4 g/mol
InChI Key: NPYNHQVAKLMZLV-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is an organic compound belonging to the dihydropyridine class This compound is known for its unique structural features, which include a diethyl ester group and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylethyl group or the ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: Research explores its potential therapeutic applications, particularly in cardiovascular diseases due to its vasodilatory effects.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound inhibits calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in the context of its potential use as an antihypertensive agent.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its extended duration of action and use in treating hypertension.

Uniqueness

Diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its phenylethyl group and diethyl ester functionalities differentiate it from other dihydropyridine derivatives, potentially offering unique therapeutic benefits and applications in research.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

diethyl 2,6-dimethyl-4-(1-phenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H27NO4/c1-6-25-20(23)18-14(4)22-15(5)19(21(24)26-7-2)17(18)13(3)16-11-9-8-10-12-16/h8-13,17,22H,6-7H2,1-5H3

InChI Key

NPYNHQVAKLMZLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C(C)C2=CC=CC=C2)C(=O)OCC)C)C

Origin of Product

United States

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